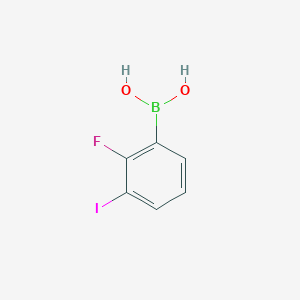

2-Fluoro-3-iodophenylboronic acid

Vue d'ensemble

Description

2-Fluoro-3-iodophenylboronic acid is an organoboron compound with the molecular formula C6H5BFIO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with both a fluorine and an iodine atom. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the direct iodination of 2-fluorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-3-iodophenylboronic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with various nucleophiles in the presence of a suitable catalyst.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.

Substitution Reactions: May involve reagents like sodium azide or potassium thiocyanate in the presence of copper catalysts.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Phenylboronic Acids: Formed through various substitution reactions.

Applications De Recherche Scientifique

Organic Synthesis

2-Fluoro-3-iodophenylboronic acid serves as a critical reagent in organic synthesis. It is primarily used in:

- Cross-Coupling Reactions : Particularly the Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds. This reaction typically employs palladium catalysts and is significant in synthesizing pharmaceuticals and agrochemicals.

- Substitution Reactions : The iodine atom can be substituted with various nucleophiles, enabling the formation of diverse organic compounds.

- Oxidation and Reduction Reactions : The boronic acid moiety can undergo oxidation to form boronic esters or reduction to yield boranes, expanding its utility in synthetic pathways.

Recent studies have explored the biological properties of this compound, particularly its antimicrobial and anticancer activities:

- Antibacterial Properties : The compound exhibits significant antibacterial activity against various strains, including Vibrio harveyi and Vibrio parahaemolyticus. Its minimum inhibitory concentration (MIC) against these bacteria is reported to be around 100 µg/mL. This effectiveness is attributed to its ability to disrupt biofilm formation and interfere with bacterial virulence factors such as motility and hydrophobicity.

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | 100 | 70.3 |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | 30.3 |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 24.1 |

This table illustrates the comparative efficacy of this compound against other boronic acids in inhibiting bacterial growth.

Case Studies

Several case studies highlight the applications of this compound:

- Biofilm Inhibition : A study demonstrated that halogenated phenylboronic acids significantly reduced biofilm formation on surfaces used in marine food preservation, indicating potential applications in food safety technologies.

- Antimicrobial Efficacy : Another investigation reported that this compound could inhibit the growth of Vibrio species both in planktonic states and within biofilms, showcasing its dual action as a bactericidal agent and a biofilm disruptor.

Mécanisme D'action

The mechanism of action of 2-Fluoro-3-iodophenylboronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boronate complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluorophenylboronic Acid: Similar structure but lacks the iodine atom.

3-Iodophenylboronic Acid: Similar structure but lacks the fluorine atom.

6-Bromo-2-fluoro-3-iodophenylboronic Acid: Contains an additional bromine atom.

Uniqueness

2-Fluoro-3-iodophenylboronic acid is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This dual substitution allows for a wider range of chemical reactivity and selectivity in synthetic applications compared to its mono-substituted counterparts .

Activité Biologique

2-Fluoro-3-iodophenylboronic acid is an organoboron compound notable for its unique chemical structure, which includes both fluorine and iodine substituents on the phenyl ring. This compound has garnered interest in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, which are essential for constructing complex organic molecules. Beyond its synthetic utility, this compound exhibits various biological activities that merit detailed exploration.

- Chemical Formula : C₆H₄BFIO₂

- Molecular Weight : Approximately 265.82 g/mol

- Structure : The presence of a boronic acid functional group allows for interactions with diols and other biomolecules, facilitating reversible covalent bond formation.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The boronic acid moiety can form stable complexes with enzymes, inhibiting their activity. This property is particularly relevant in the context of proteases and other enzymes involved in cellular signaling pathways.

- Cell Signaling Modulation : By influencing cellular signaling pathways, this compound can alter gene expression and metabolic processes within cells.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

- In Vitro Studies : This compound has shown moderate antibacterial activity against various strains, including Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antimicrobial agents like Tavaborole (AN2690) .

- Mechanism of Action : The antimicrobial action is hypothesized to involve the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms, similar to the action of benzoxaborole compounds .

Cellular Effects

The compound's impact on cellular functions has been documented:

- Cell Viability and Proliferation : Studies indicate that varying concentrations of this compound can significantly affect cell viability and proliferation rates in cultured cells. These effects are dose-dependent and may vary based on cell type.

Case Studies

- Antibacterial Activity Against Bacillus cereus : In a comparative study, this compound exhibited a lower MIC than AN2690, suggesting a promising alternative for treating infections caused by this bacterium .

- Biofilm Formation Inhibition : Research indicates that halogenated phenylboronic acids, including this compound, can inhibit biofilm formation by Vibrio harveyi and V. parahaemolyticus, reducing virulence factors such as motility and hydrophobicity .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | <100 | Inhibition of LeuRS |

| Tavaborole (AN2690) | High | <100 | Inhibition of LeuRS |

| 5-Bromo-2-fluoro-3-iodophenylboronic acid | Moderate | >100 | Similar mechanism as above |

Propriétés

IUPAC Name |

(2-fluoro-3-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMDGAIATJXYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)I)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584396 | |

| Record name | (2-Fluoro-3-iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016231-39-2 | |

| Record name | (2-Fluoro-3-iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.